molecular formula C9H12ClNOS2 B2727249 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide CAS No. 853723-88-3

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide

Cat. No.: B2727249
CAS No.: 853723-88-3
M. Wt: 249.77
InChI Key: LUTDFVJJXTZAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide is a chloroacetamide derivative featuring a thiophene-containing substituent. Its molecular formula is C₉H₁₂ClNOS₂, with a chloro group at the acetamide's 2-position and a nitrogen-bound ethyl chain modified by a sulfanyl group connected to a thiophen-2-ylmethyl moiety . Its synthesis likely involves S-alkylation reactions, a common method for analogous compounds (e.g., and describe S-alkylation to form sulfanyl-acetamide derivatives) .

Properties

IUPAC Name

2-chloro-N-[2-(thiophen-2-ylmethylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS2/c10-6-9(12)11-3-5-13-7-8-2-1-4-14-8/h1-2,4H,3,5-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTDFVJJXTZAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiophen-2-ylmethyl sulfide derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application:

Antimicrobial Activity

Research indicates that compounds containing thiophene rings, such as this one, show significant antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM, suggesting moderate to high antibacterial activity .

Anti-inflammatory Properties

In vitro studies have shown that derivatives of this compound can significantly reduce the expression of pro-inflammatory markers, such as COX-2 and inducible nitric oxide synthase (iNOS). This reduction correlates with decreased inflammatory responses in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

The compound may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage related to various diseases .

Antimicrobial Efficacy

A study focused on the antibacterial properties of thiophene derivatives, including this compound, found a strong bactericidal effect against Staphylococcus aureus and Escherichia coli. The promising MIC values suggest potential for clinical applications in treating bacterial infections .

Anti-inflammatory Mechanisms

Another research effort investigated the compound's ability to inhibit COX enzymes involved in inflammation. Results revealed a significant decrease in COX-2 expression levels in treated cells compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and sulfanyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal applications, the compound may inhibit enzyme activity or disrupt cellular processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Molecular Structure and Substituent Variations

The compound’s structural uniqueness lies in its thiophene-sulfanyl-ethyl side chain. Key analogs and their substituent variations include:

Compound Name Molecular Formula Key Substituents Structural Features Reference
2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide C₉H₁₂ClNOS₂ Thiophen-2-ylmethyl, sulfanyl ethyl Thiophene ring enhances π-π interactions
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl Bulky aryl group for herbicide activity
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide C₁₀H₉IN₄OS Triazolyl, iodo phenyl Iodine atom increases molecular weight
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide C₁₄H₁₁ClN₂O₂S₂ Thiadiazole, furylmethyl Heterocyclic thiadiazole improves stability

Key Observations :

  • Thiophene vs. Aryl Groups : The thiophene moiety in the target compound may confer distinct electronic properties compared to phenyl or pyridinyl groups (e.g., alachlor’s diethylphenyl group enhances herbicidal activity) .
  • Sulfanyl Linkers : The sulfanyl (-S-) group in the target compound and analogs (e.g., ’s triazole derivatives) facilitates S-alkylation synthesis and may influence redox reactivity .

Physicochemical Properties

Property Target Compound (Inferred) Alachlor Triazole Derivative
Molecular Weight ~257.8 g/mol 269.77 g/mol 352.06 g/mol
Solubility Moderate (thiophene) Low (lipophilic) Moderate (polar triazole)
Thermal Stability High (S-alkyl linkage) High Moderate (iodine substituent)

Notes:

  • The thiophene group may enhance solubility in organic solvents compared to purely aliphatic chains.
  • Halogen Substituents (e.g., Cl, I) increase molecular weight and may affect bioactivity .

Biological Activity

2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may confer various biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClNOS2. It features a chloroacetamide group, a thiophene ring, and a sulfanyl linkage. These structural elements are crucial for its biological activity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with a thiophen-2-ylmethyl sulfide derivative. This reaction is often facilitated by bases such as sodium hydroxide or potassium carbonate under reflux conditions to ensure complete conversion of the reactants.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring enhances binding affinity due to π–π interactions, while the sulfanyl group may participate in nucleophilic attacks on electrophilic centers in target proteins.

Pharmacological Potential

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth, indicating that this compound may also possess similar properties .
  • Antimicrobial Properties : Research indicates that related compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. Molecular docking studies suggest that it may effectively bind to these enzymes, offering insights into its analgesic properties .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and potential medicinal applications of the compound, highlighting its role as a pharmacophore in drug development.
Conducted molecular docking studies revealing significant binding interactions with COX enzymes, suggesting potential analgesic effects comparable to standard drugs.
Reported on thiazole derivatives showing cytotoxicity against cancer cell lines; implications for similar activity in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.